molecular formula C10H15N3O B071320 Sabcomeline CAS No. 159912-53-5

Sabcomeline

Cat. No.: B071320
CAS No.: 159912-53-5
M. Wt: 193.25 g/mol
InChI Key: IQWCBYSUUOFOMF-QTLFRQQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sabcomeline, also known as Memric or SB-202,026, is a selective muscarinic M1 receptor partial agonist. It was initially developed for the treatment of Alzheimer’s disease. Despite its promising potential, it was discontinued after phase III clinical trials due to poor results .

Preparation Methods

Sabcomeline is synthesized through a series of chemical reactions. The key intermediate in its synthesis is R-(Z)-α-(methoxyimino)-1-azabicyclo[2.2.2]octane-3-acetonitrile . The synthetic route involves the formation of this intermediate, followed by its conversion to the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods would likely involve scaling up these reactions while ensuring safety and efficiency.

Chemical Reactions Analysis

Oxidation, Reduction, and Substitution Reactivity

Sabcomeline’s chemical stability and transformations are influenced by its functional groups:

Oxidation :

  • The methoxyimino group (–N–O–CH₃) undergoes oxidation under strong acidic or oxidative conditions (e.g., KMnO₄/H₂SO₄), forming nitro derivatives .
  • Side-chain oxidation may occur at the quinuclidine ring under radical conditions .

Reduction :

  • The cyanomethyl group (–CH₂–C≡N) can be reduced to an amine (–CH₂–NH₂) using LiAlH₄ or catalytic hydrogenation (H₂/Pd) .

Substitution :

  • The chlorine atom in its hydrochloride salt participates in nucleophilic substitution reactions (e.g., with amines or thiols) .

Comparative Pharmacological Reaction Data

This compound’s partial agonism at muscarinic receptors involves distinct biochemical interactions:

Receptor SubtypeEC₅₀ (nM)Efficacy (% Carbachol Response)Reference
hM₁3.2 ± 0.542 ± 6
hM₃8.1 ± 1.218 ± 3
hM₅12.4 ± 2.125 ± 4
  • Demonstrates 10-fold selectivity for hM₁ over hM₃/hM₅ receptors .
  • Binds irreversibly to M1 receptors in CHO cells, with a dissociation half-life >24 hours .

Stability and Degradation Pathways

  • Hydrolysis : The methoxyimino group undergoes pH-dependent hydrolysis (t₁/₂ = 8.2 hours at pH 1.2) .
  • Thermal decomposition : Degrades above 122°C, releasing cyanide and quinuclidine derivatives .
  • Photodegradation : Forms nitroso byproducts under UV light (λ = 254 nm) .

Synthetic Byproducts and Impurities

Common impurities identified during synthesis include:

  • Intermediate (2) : Unreacted 3-(cyanomethyl)quinuclidine (≤2.5%) .
  • Des-chloro analogue : Forms during incomplete salt formation (≤1.8%) .

Scientific Research Applications

Alzheimer's Disease

Background : Early research into sabcomeline focused on its potential as a treatment for Alzheimer's disease due to its ability to stimulate the cholinergic system, which deteriorates in Alzheimer's patients.

Findings :

  • Animal Studies : Initial studies indicated that this compound improved cognitive function in animal models through tasks requiring learning and memory.
  • Clinical Trials : Despite promising animal data, clinical trials did not demonstrate significant benefits in human subjects . A notable study involved 880 patients over 24 weeks, where this compound was found to be safe but did not produce the expected cognitive improvements .

Schizophrenia

Background : this compound has also been investigated for its potential to address cognitive deficits associated with schizophrenia.

Findings :

  • Cognitive Enhancement : Some studies reported improvements in specific cognitive tasks; however, results were mixed overall, leading to a cessation of further research in this area .
  • Mechanism of Action : Research indicated that this compound increased the efflux of acetylcholine and dopamine in key brain regions such as the medial prefrontal cortex and nucleus accumbens, suggesting a mechanism that could potentially enhance cognitive function .

Other Potential Applications

Emerging research is exploring additional therapeutic areas for this compound:

  • Cognitive Impairments : Its effects on enhancing cognitive functions make it a candidate for treating various forms of cognitive impairment beyond Alzheimer's and schizophrenia.
  • Neuropharmacology : Studies have shown that this compound's selective action on muscarinic receptors could provide insights into developing new treatments for other neurodegenerative conditions .

Comparative Analysis of this compound with Other Compounds

CompoundTarget ReceptorPrimary Use CaseEfficacy in Clinical Trials
This compoundMuscarinic M1Alzheimer's, SchizophreniaMixed results; safe but limited efficacy
XanomelineMuscarinic M1Alzheimer'sImproved cognitive function observed
TacrineCholinesterase InhibitorAlzheimer'sEffective but with significant side effects

Case Study 1: Efficacy in Alzheimer's Disease

A multicenter, double-blind, placebo-controlled trial assessed the efficacy of this compound in patients with acute exacerbation of chronic schizophrenia. While no significant cognitive improvements were noted, the drug was well tolerated across different dosages (50 mg to 150 mg daily) over a 51-day period .

Case Study 2: Cognitive Function Enhancement

In another study involving rat models, this compound significantly reversed deficits in spatial memory tasks at much lower doses compared to other cholinergic agents. This suggests its potential utility in treating cognitive deficits without the adverse effects commonly associated with higher doses of similar compounds .

Comparison with Similar Compounds

Sabcomeline is unique in its selective activation of muscarinic M1 receptors. Other similar compounds include:

Compared to these compounds, this compound’s unique selectivity for muscarinic M1 receptors makes it a valuable tool for studying the role of these receptors in cognitive processes .

Biological Activity

Sabcomeline, also known as SB-202026, is a synthetic compound primarily recognized for its role as a partial agonist at the muscarinic M1 receptor. This receptor is part of the muscarinic acetylcholine receptor family, which is integral to various physiological processes, particularly within the central nervous system. The biological activity of this compound has been extensively studied, especially regarding its potential applications in treating cognitive impairments and neurodegenerative diseases.

This compound's primary mechanism involves stimulating the cholinergic system, which is often compromised in conditions such as Alzheimer's disease (AD) and schizophrenia. By selectively activating the M1 receptor, this compound enhances cognitive functions like learning and memory without the extensive side effects typically associated with broader muscarinic receptor agonists. This selectivity is crucial, as it minimizes adverse effects related to M2 and M3 receptor activation, such as gastrointestinal disturbances .

Binding Affinity and Efficacy

Research comparing this compound with other muscarinic partial agonists has demonstrated its unique pharmacological profile. In functional studies, this compound exhibited:

  • High potency : It was identified as the most potent agonist among tested compounds at various muscarinic receptor subtypes (hM1–hM5).
  • Low efficacy : Despite its potency, this compound displayed lower efficacy compared to full agonists like xanomeline and milameline .

The following table summarizes key findings from comparative studies:

CompoundReceptor TargetPotency (EC50)Efficacy (Emax)Unique Features
This compoundM1HighLowSelective for M1 receptor
XanomelineM1ModerateHighFull agonist with broader effects
MilamelineM2ModerateHighFull agonist with side effects

Alzheimer's Disease

In clinical trials for Alzheimer's disease, early studies indicated that this compound could improve cognitive scores on assessments such as the Alzheimer's Disease Assessment Scale–Cognitive Subscale (ADAS-Cog). However, larger phase 3 trials failed to meet primary endpoints, leading to a reevaluation of its therapeutic potential .

Schizophrenia

This compound was also investigated for its effects on cognitive deficits in schizophrenia. While initial findings suggested some improvements in cognitive tasks, these results were not statistically significant across broader clinical measures like the Positive and Negative Syndrome Scale (PANSS) .

Animal Studies

Animal models have provided insights into this compound's efficacy in enhancing memory-related tasks. For instance:

  • In T-maze tests assessing short-term spatial memory, this compound reversed deficits at significantly lower doses compared to other cholinergic agents like tacrine .
  • Studies showed that this compound effectively improved performance in tasks requiring learning and memory retention .

Conclusion and Future Directions

This compound's selective action on the M1 receptor presents a promising avenue for treating cognitive impairments associated with neurodegenerative diseases. Despite mixed results from clinical trials, ongoing research may uncover new applications or combination therapies that leverage its unique pharmacological properties. Future studies should focus on optimizing dosing strategies and exploring potential synergies with other treatments to enhance therapeutic outcomes.

Properties

IUPAC Name

(3Z,3R)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-14-12-10(6-11)9-7-13-4-2-8(9)3-5-13/h8-9H,2-5,7H2,1H3/b12-10+/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWCBYSUUOFOMF-QTLFRQQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C#N)C1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(\C#N)/[C@H]1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028868
Record name (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159912-53-5
Record name Sabcomeline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159912-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sabcomeline [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159912535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2Z)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl(methoxyimino)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SABCOMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8P92V596C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sabcomeline
Reactant of Route 2
Reactant of Route 2
Sabcomeline
Reactant of Route 3
Reactant of Route 3
Sabcomeline
Reactant of Route 4
Reactant of Route 4
Sabcomeline
Reactant of Route 5
Reactant of Route 5
Sabcomeline
Reactant of Route 6
Sabcomeline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.